(2-Thienylthio)acetonitrile
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Overview
Description
It is a yellow liquid that serves as an intermediate in the synthesis of potential class II human histone deacetylase inhibitors. The compound is characterized by its thiophene ring, which is a five-membered ring containing sulfur, and a nitrile group attached via a sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Thienylthio)acetonitrile typically involves the reaction of thiophene with paraformaldehyde and concentrated hydrochloric acid at low temperatures . Another method includes the reductive amination of ethanol over Cu/γ-Al2O3 catalysts .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the processes generally involve scalable reactions similar to those used in laboratory synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions: (2-Thienylthio)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Electrophiles like bromine or chlorinating agents.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
(2-Thienylthio)acetonitrile is utilized in various scientific research fields:
Chemistry: As an intermediate in organic synthesis, particularly in the development of histone deacetylase inhibitors.
Medicine: Research into its role in developing therapeutic agents for diseases involving epigenetic modifications.
Industry: Used in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2-Thienylthio)acetonitrile involves its interaction with molecular targets such as histone deacetylases. The compound’s thiophene ring and nitrile group play crucial roles in binding to the active site of the enzyme, inhibiting its activity and leading to changes in gene expression . This inhibition can affect various cellular pathways, making it a valuable tool in epigenetic research.
Comparison with Similar Compounds
Acetonitrile (CH3CN): A simple nitrile used as a solvent and intermediate in organic synthesis.
Thiophene (C4H4S): A sulfur-containing heterocycle used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: (2-Thienylthio)acetonitrile is unique due to its combined thiophene and nitrile functionalities, which confer specific reactivity and binding properties. This makes it particularly valuable in the synthesis of complex molecules and in research focused on enzyme inhibition.
Properties
Molecular Formula |
C6H5NS2 |
---|---|
Molecular Weight |
155.2 g/mol |
IUPAC Name |
2-thiophen-2-ylsulfanylacetonitrile |
InChI |
InChI=1S/C6H5NS2/c7-3-5-9-6-2-1-4-8-6/h1-2,4H,5H2 |
InChI Key |
VWQZUPDUGIISLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)SCC#N |
Origin of Product |
United States |
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